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Abstract

2-Undecyloxirane, also known as 1,2-epoxytridecane, is a long-chain aliphatic epoxide of
significant interest in organic synthesis and as a potential biological alkylating agent. This
technical guide provides a comprehensive overview of the theoretical and experimental
aspects of 2-Undecyloxirane, focusing on its physicochemical properties, spectroscopic data,
synthesis protocols, and putative biological mechanisms of action. The information is curated to
support further research and development in medicinal chemistry and related fields.

Physicochemical and Spectroscopic Data

2-Undecyloxirane is a molecule with the chemical formula C13H260. Due to the presence of a
strained three-membered oxirane ring and a long hydrophobic undecyl chain, it exhibits
characteristic chemical reactivity and physical properties. While specific experimental
spectroscopic data for 2-Undecyloxirane is not extensively published, data for homologous
long-chain epoxides and computational predictions provide valuable insights.

Table 1: Physicochemical Properties of 2-Undecyloxirane and Homologous Compounds
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2-Undecyloxirane (1,2-
Property . 1,2-Epoxytetradecane
Epoxytridecane)

Molecular Formula C13H260 C14H280[1][2]

Molecular Weight 198.34 g/mol 212.37 g/mol [1][2]

Appearance Clearj colorless mobile liquid Cfear, colorles.s mobile liquid
(predicted) with an ether-like odor[1]

Boiling Point Not available 203-205 °F at 0.4 mmHg

Density Not available 0.847 g/mL

Water Solubility Low (predicted) <1 mg/mL at 68 °F

CAS Number 1713-31-1 3234-28-4

Table 2: Predicted and Experimental Spectroscopic Data

Spectroscopic Predicted/Experime
) Feature Reference

Technique ntal Value

13C NMR Oxirane CH:z ~47 ppm General epoxide data

Oxirane CH ~52 ppm General epoxide data

Alkyl Chain 14-32 ppm General alkane data

Infrared (IR) C-0O-C asymmetric ]
~830-950 cm™! General epoxide data

Spectroscopy stretch

C-H stretch (alkane) ~2850-2960 cm~1 General alkane data

Theoretical Studies: A Computational Perspective

Density Functional Theory (DFT) is a powerful computational tool for investigating the
electronic structure and reactivity of molecules like 2-Undecyloxirane. While specific DFT
studies on 2-Undecyloxirane are scarce, research on smaller epoxides and related systems
provides a solid framework for understanding its properties.
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DFT calculations can predict optimized molecular geometries, including bond lengths and
angles, as well as vibrational frequencies corresponding to infrared spectra. For a typical 1,2-
disubstituted epoxide, the C-C bond within the ring is slightly longer than a typical single bond,
and the C-O bonds are also elongated due to ring strain. This inherent strain is the driving force
for the ring-opening reactions that characterize the reactivity of epoxides.

Logical Relationship of DFT Calculations
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Geometry Optimization

Molecular Structure
(2-Undecyloxirane)

DFT Calculation
(e.g., B3LYP/6-31G*)

Vibrational Frequencies

Electronic Properties
(HOMO, LUMO)
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Bond Lengths & Angles

Simulated IR Spectrum

Reactivity Prediction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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